4-((Dimethylamino)methyl)-2,6-diisopropylphenol
Overview
Description
4-((Dimethylamino)methyl)-2,6-diisopropylphenol is an organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a phenol ring substituted with two isopropyl groups. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable substance in scientific research and industrial applications.
Mechanism of Action
Target of Action
It seems to be structurally related to 4-dimethylaminopyridine (dmap) . DMAP is a derivative of pyridine and is known for its basicity, which is due to the resonance stabilization from the dimethylamino substituent . This suggests that the compound may also interact with similar targets.
Mode of Action
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . It’s likely that our compound may also act as a nucleophilic catalyst, facilitating various chemical reactions.
Biochemical Pathways
Dmap and related structures are widely used as nucleophilic catalysts in various organic transformations . This suggests that our compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The related compound dmap is a solid white compound , which suggests that our compound may have similar physical properties affecting its bioavailability.
Result of Action
Given its structural similarity to dmap, it’s plausible that it may have similar effects, acting as a catalyst in various chemical reactions .
Action Environment
It’s worth noting that the related compound dmap has been found to have a significant impact of temperature on its protonation degree , suggesting that temperature could also influence the action of our compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol typically involves the reaction of 2,6-diisopropylphenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide or potassium hydroxide. The process involves the formation of a Mannich base, where the dimethylamino group is introduced to the phenol ring through a Mannich reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, with careful control of temperature, pressure, and reactant concentrations. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction parameters and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)-2,6-diisopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized phenol derivatives, reduced amines or alcohols, and various substituted phenol compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Dimethylamino)methyl)-2,6-diisopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Mannich bases and other substituted phenol derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and other organic reactions.
4-Dimethylaminophenol: Known for its use in the synthesis of dyes and pigments.
2,6-Diisopropylphenol (Propofol): A widely used anesthetic agent.
Uniqueness
4-((Dimethylamino)methyl)-2,6-diisopropylphenol is unique due to its combination of a dimethylamino group and a phenol ring with isopropyl substitutions. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its significance compared to similar compounds.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYFSRVIHDNQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197701 | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4918-95-0 | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4918-95-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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